molecular formula C11H11N3O4 B3059417 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- CAS No. 99911-28-1

1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-

Cat. No. B3059417
CAS RN: 99911-28-1
M. Wt: 249.22 g/mol
InChI Key: IIFNPGLZPCSZAF-UHFFFAOYSA-N
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Patent
US06770639B2

Procedure details

7-Acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione (4.0 g, 13.7 mmol) was added to 90% H2SO4 and heated at 70° C. for 8 h. The cooled mixture was poured onto ice. The precipitate was collected, dissolved in ethyl acetate, washed with water, dried and evaporated to give 7-amino-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione (3.38 g, 99%), mp 259-263° C.; MS (CI) 250 (MH+).
Name
7-Acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:14]([N+:15]([O-:17])=[O:16])=[C:13]2[C:8]([C:9]([CH3:21])([CH3:20])[C:10](=[O:19])[NH:11][C:12]2=[O:18])=[CH:7][CH:6]=1)(=O)C.OS(O)(=O)=O>>[NH2:4][C:5]1[C:14]([N+:15]([O-:17])=[O:16])=[C:13]2[C:8]([C:9]([CH3:21])([CH3:20])[C:10](=[O:19])[NH:11][C:12]2=[O:18])=[CH:7][CH:6]=1

Inputs

Step One
Name
7-Acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C2C(C(NC(C2=C1[N+](=O)[O-])=O)=O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The cooled mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2C(C(NC(C2=C1[N+](=O)[O-])=O)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.